N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide
CAS No.: 17322-51-9
Cat. No.: VC0045863
Molecular Formula: C18H21NO2
Molecular Weight: 283.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17322-51-9 |
|---|---|
| Molecular Formula | C18H21NO2 |
| Molecular Weight | 283.371 |
| IUPAC Name | N,N-dimethyl-2-[(4-methylphenyl)-phenylmethoxy]acetamide |
| Standard InChI | InChI=1S/C18H21NO2/c1-14-9-11-16(12-10-14)18(15-7-5-4-6-8-15)21-13-17(20)19(2)3/h4-12,18H,13H2,1-3H3 |
| Standard InChI Key | POTFBJGQRGNXKZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)N(C)C |
Introduction
Chemical Identification and Properties
Basic Chemical Identity
N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide is a well-defined chemical entity with specific identifiers that allow for its precise recognition in chemical databases and literature. The compound's formal identification parameters are presented in Table 1 below.
Table 1: Chemical Identity of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide
| Parameter | Value |
|---|---|
| CAS Number | 17322-51-9 |
| IUPAC Name | N,N-dimethyl-2-[(4-methylphenyl)-phenylmethoxy]acetamide |
| Molecular Formula | C18H21NO2 |
| Molecular Weight | 283.371 g/mol |
| Standard InChI | InChI=1S/C18H21NO2/c1-14-9-11-16(12-10-14)18(15-7-5-4-6-8-15)21-13-17(20)19(2)3/h4-12,18H,13H2,1-3H3 |
| Standard InChIKey | POTFBJGQRGNXKZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)N(C)C |
The compound is also known by synonyms including N,N-Dimethyl-2-[(p-methyl-α-phenylbenzyl)oxy]acetamide and N,N-Dimethyl-2-[(4-methylphenyl)phenylmethoxy]acetamide.
Structural Characteristics
Molecular Structure
N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide possesses a complex molecular architecture characterized by multiple functional groups arranged in a specific spatial configuration. The compound features a central carbon atom bonded to both a phenyl ring and a 4-tolyl (4-methylphenyl) group. This central carbon is also connected to an oxygen atom that forms part of an ether linkage to an acetamide group, which is further N,N-dimethylated.
The structural formula can be described as follows:
-
A phenyl ring (C6H5) and a 4-tolyl group (4-CH3-C6H4) attached to a central carbon
-
The central carbon connected to an oxygen atom, forming an ether bond
-
The oxygen linked to a methylene group (CH2)
-
The methylene group attached to a carbonyl carbon
-
The carbonyl carbon double-bonded to an oxygen atom and single-bonded to a nitrogen atom
-
The nitrogen atom bearing two methyl groups
This arrangement creates a molecule with distinct regions of varying electron density and hydrophobicity, potentially influencing its interactions with biological targets.
Chemical Composition
Table 2: Elemental Composition of N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide
| Element | Number of Atoms | Percentage by Weight (Approximate) |
|---|---|---|
| Carbon (C) | 18 | 76.3% |
| Hydrogen (H) | 21 | 7.5% |
| Nitrogen (N) | 1 | 4.9% |
| Oxygen (O) | 2 | 11.3% |
The compound contains 18 carbon atoms distributed across two aromatic rings, one methyl group attached to an aromatic ring, two N-methyl groups, and one carbon in the acetamide backbone. The oxygen atoms are present in the ether linkage and the carbonyl group, while the single nitrogen atom is part of the tertiary amide functionality.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume